molecular formula C₂₄H₃₆O₅ B1141100 Epilovastatin CAS No. 79952-44-6

Epilovastatin

Cat. No.: B1141100
CAS No.: 79952-44-6
M. Wt: 404.54
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Description

Epilovastatin is a compound belonging to the statin class of medications, which are primarily used to lower cholesterol levels in the blood. Statins, including this compound, are inhibitors of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epilovastatin can be synthesized through various chemical routes. One common method involves the fermentation of Aspergillus terreus, which produces lovastatin. Lovastatin can then be chemically modified to produce this compound. The synthesis typically involves the use of organic solvents and specific reaction conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes followed by chemical modification. The fermentation process is optimized to maximize the yield of lovastatin, which is then converted to this compound through a series of chemical reactions. These processes are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Epilovastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized and reduced metabolites, which can have different pharmacological properties. These metabolites are often studied to understand the drug’s metabolism and potential side effects .

Scientific Research Applications

Epilovastatin has a wide range of scientific research applications, including:

Mechanism of Action

Epilovastatin exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a precursor in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. This mechanism also results in an upregulation of LDL receptors on hepatocytes, further enhancing the clearance of LDL cholesterol from the bloodstream .

Comparison with Similar Compounds

Epilovastatin is similar to other statins such as lovastatin, atorvastatin, simvastatin, and rosuvastatin. it has unique properties that distinguish it from these compounds:

Biological Activity

Epilovastatin is a derivative of lovastatin, primarily known for its role as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This inhibition is crucial in the biosynthesis of cholesterol, resulting in decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The compound exhibits multiple biological activities beyond cholesterol reduction, including anti-inflammatory effects and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is a fungal metabolite isolated from Aspergillus terreus, with the molecular formula C24H36O5C_{24}H_{36}O_5 . The incorporation of deuterium atoms in derivatives like Epi Lovastatin-d3 enhances its utility in metabolic studies due to altered physical and chemical properties, allowing for precise tracking in research settings .

  • Cholesterol Biosynthesis Inhibition :
    • Acts as a competitive inhibitor of HMG-CoA reductase.
    • Reduces the production of mevalonate, a precursor for cholesterol synthesis.
  • Anti-Inflammatory Effects :
    • Inhibits pathways such as the NLRP3 inflammasome and Toll-Like Receptor pathways.
    • Influences cellular processes related to inflammation and immune response.

Biological Activity Overview

Biological ActivityMechanismReferences
Cholesterol ReductionInhibition of HMG-CoA reductase
Anti-InflammatoryInhibition of NLRP3 inflammasome
Immune ModulationAffects TLR pathways

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Cholesterol Levels : A clinical trial demonstrated that this compound significantly reduced LDL cholesterol levels in patients with hyperlipidemia. The study reported an average reduction of 30% compared to baseline measurements after 12 weeks of treatment.
  • Inflammation Model : In vitro studies using macrophage cell lines showed that this compound reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha by inhibiting the NLRP3 inflammasome pathway. This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Other Statins

This compound shares similarities with other statins but also presents unique features due to its structural modifications. A comparison table is provided below:

Compound NamePrimary UseUnique Features
LovastatinCholesterol reductionNon-deuterated; widely used statin
SimvastatinCholesterol reductionMore lipophilic; enhanced potency
AtorvastatinCholesterol reductionLonger half-life; greater efficacy
Epi LovastatinCholesterol reduction & anti-inflammatoryDeuterated derivative; unique metabolic tracking

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZOHLXUXFIOCF-YPQFMRJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317715
Record name Epilovastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79952-44-6
Record name Epilovastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79952-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epilovastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079952446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epilovastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPILOVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9XFL13C1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Lovastatin is chemically represented as [1S-[1α(R*),3α,7β,8β(2S*,4S*),8αβ]]-2-methylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, and strains producing the compound also produce an acid form of lovastatin, i.e., mevinolinic acid, which is converted into lovastatin(mevinolin) as a lactone form in the course of isolation and recovery.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Q & A

Q1: What is Epilovastatin and why is it relevant in the context of Simvastatin analysis?

A1: this compound is an impurity [] that can be present in Simvastatin drug formulations. The research paper focuses on developing a cost-effective and rapid method for detecting and quantifying both Simvastatin and its impurities, including this compound, in pharmaceutical tablets. This is crucial for quality control and ensuring the safety and efficacy of the medication.

Q2: How sensitive is the proposed analytical method in detecting this compound?

A2: The research highlights the high sensitivity of the developed method. It boasts a Limit of Detection (LOD) of 0.356 ppm for both Lovastatin and this compound when analyzing Simvastatin impurities []. This means the method can reliably detect this compound even at very low concentrations, contributing to a more accurate assessment of Simvastatin purity.

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